molecular formula C19H21FN2O3S B5208794 N-benzyl-4-fluoro-3-(1-piperidinylsulfonyl)benzamide

N-benzyl-4-fluoro-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B5208794
M. Wt: 376.4 g/mol
InChI Key: NKXKVZURKKOZPW-UHFFFAOYSA-N
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Description

"N-benzyl-4-fluoro-3-(1-piperidinylsulfonyl)benzamide" represents a class of compounds involved in medicinal chemistry, particularly for their potential biological activities. These compounds, especially those containing piperidine and benzamide moieties, are explored for various bioactivities, including anti-acetylcholinesterase activity, which suggests their potential utility in treating conditions like dementia (Sugimoto et al., 1990).

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multiple steps, including condensation reactions, nucleophilic substitution, and modifications to introduce specific functional groups that enhance biological activity. For instance, novel derivatives have been synthesized by condensation of acid chlorides with benzisoxazole or piperidine rings (Priya et al., 2005).

Molecular Structure Analysis

Structural analysis of fluoro-N-(pyridyl)benzamides has demonstrated the significant impact of fluorine and pyridine N-atom substitution patterns on molecular conformation. This analysis shows the importance of specific substituents in determining the molecular geometry and potential intermolecular interactions, which are crucial for the compound's biological activity (Mocilac et al., 2012).

Chemical Reactions and Properties

Chemical properties of these compounds are characterized by their reactivity towards various reagents and conditions. For example, the presence of fluorine atoms can significantly affect the molecule's reactivity, making it a focal point for nucleophilic substitution reactions, which are commonly employed in the synthesis of radiolabeled compounds for imaging studies (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystalline structure, are influenced by the molecular structure and substitution patterns. The isomer grid study of fluoro-N-(pyridyl)benzamides has correlated these physical properties with structural features, emphasizing the role of substituent positioning on these characteristics (Mocilac et al., 2012).

properties

IUPAC Name

N-benzyl-4-fluoro-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-17-10-9-16(19(23)21-14-15-7-3-1-4-8-15)13-18(17)26(24,25)22-11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXKVZURKKOZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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